The Synthetic Cornerstone: A Technical Guide to 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine for Drug Discovery Professionals
The Synthetic Cornerstone: A Technical Guide to 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic design and synthesis of heterocyclic scaffolds are paramount to the discovery of novel therapeutics. Among these, the 7-deazapurine core, embodied by the pyrrolo[2,3-d]pyrimidine skeleton, has emerged as a privileged structure, most notably for its role in the development of potent kinase inhibitors. This guide provides an in-depth technical overview of a key building block in this class: 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine, focusing on its synthesis, characterization, and critical applications in drug development.
Core Compound Identification and Physicochemical Properties
4-Bromo-7H-pyrrolo[2,3-d]pyrimidine is a cornerstone intermediate for the synthesis of a multitude of biologically active molecules. Its strategic importance lies in the reactive bromine atom at the 4-position of the pyrimidine ring, which serves as a versatile handle for a variety of cross-coupling reactions.
| Property | Value | Source(s) |
| CAS Number | 889939-42-8 | [1][2][3] |
| Molecular Formula | C₆H₄BrN₃ | [1][4][5] |
| Molecular Weight | 198.02 g/mol | [4] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 167 °C | [4] |
| Solubility | Soluble in organic solvents such as DMSO and DMF; sparingly soluble in water. | N/A |
| Storage | Store at 2-8°C under an inert atmosphere. | [1] |
Strategic Synthesis: An Adapted Protocol
While direct, peer-reviewed synthesis protocols for 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine are not abundantly available, a robust and logical pathway can be adapted from the well-established synthesis of its chlorinated analog, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[7][8][9][10][11] The key transformation is the halogenation of the precursor, 7H-pyrrolo[2,3-d]pyrimidin-4-one.
The proposed synthesis commences with the commercially available 7H-pyrrolo[2,3-d]pyrimidin-4-one and utilizes phosphorus oxybromide (POBr₃) as the brominating agent. This choice is predicated on the analogous and widely documented use of phosphorus oxychloride (POCl₃) for the synthesis of the 4-chloro derivative.[7]
Caption: Proposed synthesis of 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine.
Detailed Experimental Protocol:
Materials:
-
7H-pyrrolo[2,3-d]pyrimidin-4-one (1 equivalent)
-
Phosphorus oxybromide (POBr₃, ~3 equivalents)
-
Toluene (anhydrous)
-
N,N-diisopropylethylamine (DIPEA, ~1.5 equivalents)
-
Crushed ice or ice-water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon), add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1 equivalent).
-
Addition of Reagents: Add anhydrous toluene to the flask to create a slurry. Follow this with the careful, portion-wise addition of phosphorus oxybromide (POBr₃, ~3 equivalents).
-
Base Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add N,N-diisopropylethylamine (DIPEA, ~1.5 equivalents) dropwise, ensuring the internal temperature remains below 10°C. The use of a tertiary amine base is crucial to neutralize the HBr generated during the reaction.
-
Reaction: After the complete addition of DIPEA, warm the reaction mixture to 50°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. In a separate, larger flask, prepare a significant volume of crushed ice or an ice-water mixture. Slowly and carefully quench the reaction by adding the reaction mixture to the ice. This is a highly exothermic step and must be performed with caution in a well-ventilated fume hood.
-
Neutralization: Carefully neutralize the acidic aqueous mixture to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield pure 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine.
Spectroscopic Characterization
Accurate characterization of the final product is essential for its use in subsequent synthetic steps. While a publicly available, fully assigned spectrum for 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine is not readily found, the expected spectral data can be reliably predicted based on the analysis of closely related analogs.[12][13]
¹H NMR (Predicted, 400 MHz, DMSO-d₆):
-
δ ~12.0 ppm (br s, 1H): This broad singlet corresponds to the N-H proton of the pyrrole ring.
-
δ ~8.4 ppm (s, 1H): A singlet attributed to the H-2 proton on the pyrimidine ring.
-
δ ~7.4 ppm (d, J ≈ 3.5 Hz, 1H): A doublet corresponding to the H-6 proton of the pyrrole ring.
-
δ ~6.9 ppm (d, J ≈ 3.5 Hz, 1H): A doublet corresponding to the H-5 proton of the pyrrole ring, coupled to the H-6 proton.
¹³C NMR (Predicted, 100 MHz, DMSO-d₆):
-
δ ~154 ppm: C4 (carbon bearing the bromine).
-
δ ~152 ppm: C2.
-
δ ~151 ppm: C7a (bridgehead carbon).
-
δ ~125 ppm: C6.
-
δ ~114 ppm: C4a (bridgehead carbon).
-
δ ~100 ppm: C5.
Mass Spectrometry (ESI+):
-
m/z: Calculated for C₆H₅BrN₃⁺ [M+H]⁺: 197.97; Found: 197.97. The presence of bromine would be evident from the characteristic isotopic pattern (¹⁹⁸Br and ²⁰⁰Br in approximately a 1:1 ratio).
Key Applications in Medicinal Chemistry: Palladium-Catalyzed Cross-Coupling Reactions
The synthetic utility of 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine is most powerfully demonstrated in its application as a substrate for palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents at the 4-position, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the 4-position of the pyrrolopyrimidine core and various aryl or heteroaryl boronic acids or esters.
Caption: Suzuki-Miyaura coupling of 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the 4-position and a terminal alkyne, providing access to alkynyl-substituted pyrrolopyrimidines which are themselves versatile intermediates for further transformations.
Caption: Sonogashira coupling of 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine.
Conclusion
4-Bromo-7H-pyrrolo[2,3-d]pyrimidine is a high-value, versatile building block for the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors. Its robust, adaptable synthesis and the reactivity of the 4-bromo substituent make it an indispensable tool for medicinal chemists. A thorough understanding of its properties and reactivity, as outlined in this guide, is crucial for its effective application in the pursuit of innovative drug candidates.
References
- Current time information in Glenorchy City Council, AU. (n.d.).
- Mphahlele, M. J., et al. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. Molecules, 27(10), 3289.
- Zhang, Y. L., et al. (2018). An efficient route to synthesize 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638-642.
- Zhang, Y. L., et al. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638-642.
- Merck & Co., Inc. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. U.S.
- Jiangsu Hengrui Medicine Co., Ltd. (2020). Preparation method of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
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MySkinRecipes. (n.d.). 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
- Chen, L., et al. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 26(12), 3779.
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